![molecular formula C13H12N2S B14619203 {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-45-2](/img/structure/B14619203.png)
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is a complex organic compound that features an indole moiety linked to a sulfanyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the sulfanylating agent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states. The acetonitrile group can participate in nucleophilic addition reactions, affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-en-1-yl)-1H-indole: Lacks the sulfanyl and acetonitrile groups.
1H-indole-3-thiol: Contains a thiol group instead of the sulfanyl group.
3-(1H-indol-3-yl)acetonitrile: Lacks the prop-2-en-1-yl group.
Uniqueness
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the indole moiety, sulfanyl group, and acetonitrile group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61021-45-2 |
|---|---|
Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-(1-prop-2-enylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H12N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h2-6,10H,1,8-9H2 |
InChI Key |
ZZOMZIIRFFFPAL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
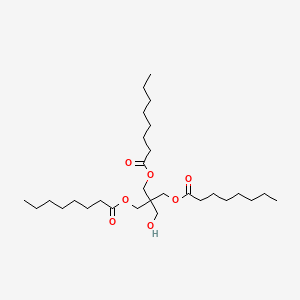
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)

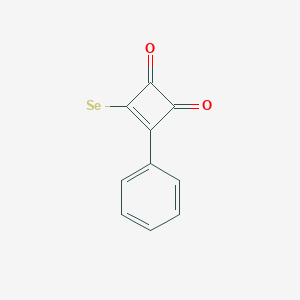
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)


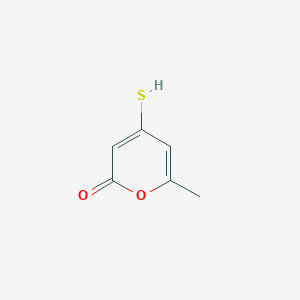
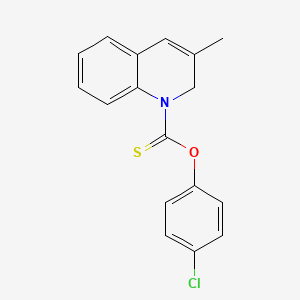
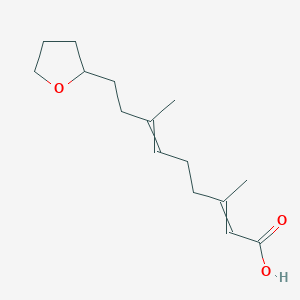


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
